4-(Oxetan-3-yloxy)pyridin-3-amine
Overview
Description
4-(Oxetan-3-yloxy)pyridin-3-amine is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol . This compound features a pyridine ring substituted with an oxetane ring and an amine group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxetan-3-yloxy)pyridin-3-amine typically involves the formation of the oxetane ring followed by its attachment to the pyridine ring. One common method is the intramolecular cyclization of suitable precursors. For example, the oxetane ring can be synthesized through the Paternò–Büchi reaction, which involves the [2+2] cycloaddition of an alkene with a carbonyl compound under UV light . The pyridine ring can then be functionalized to introduce the oxetane moiety.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
4-(Oxetan-3-yloxy)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxetane ring into other functional groups.
Substitution: The amine group on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
4-(Oxetan-3-yloxy)pyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 4-(Oxetan-3-yloxy)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The pyridine ring can participate in π-π stacking interactions and hydrogen bonding, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-(Oxetan-3-yloxy)pyridin-2-amine: Similar structure but with the oxetane ring attached to the 2-position of the pyridine ring.
4-(Oxetan-3-yloxy)pyridin-3,5,6-d3-2-amine: A deuterated analogue of the compound.
Uniqueness
4-(Oxetan-3-yloxy)pyridin-3-amine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the oxetane ring also imparts unique physicochemical properties, such as increased stability and the ability to undergo ring-opening reactions .
Properties
IUPAC Name |
4-(oxetan-3-yloxy)pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-7-3-10-2-1-8(7)12-6-4-11-5-6/h1-3,6H,4-5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNILDBPJTYEHKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=C(C=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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